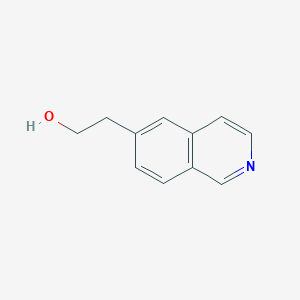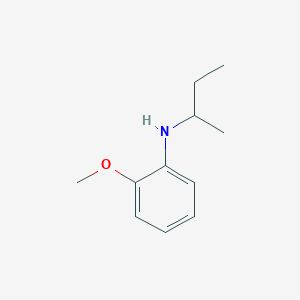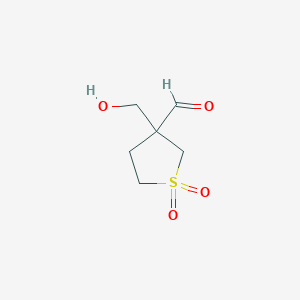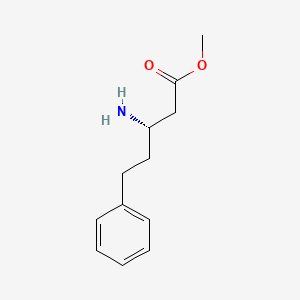
methyl (3S)-3-amino-5-phenylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-5-phenylpentanoate is an organic compound with significant relevance in various fields of chemistry and biology. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-5-phenylpentanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding keto ester using a chiral reducing agent. For example, the reduction of methyl 3-oxo-5-phenylpentanoate with a chiral borane complex can yield the desired product with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the keto group to an amino group under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-amino-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-5-phenylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-amino-5-phenylpentanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3S)-3-amino-4-phenylbutanoate
- Methyl (3S)-3-amino-6-phenylhexanoate
- Methyl (3S)-3-amino-5-(4-methylphenyl)pentanoate
Uniqueness
Methyl (3S)-3-amino-5-phenylpentanoate is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of functional groups and stereochemistry makes it particularly useful in the synthesis of chiral pharmaceuticals and biologically active compounds .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-5-phenylpentanoate |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3/t11-/m0/s1 |
Clave InChI |
XSSNVSFNSNFGFA-NSHDSACASA-N |
SMILES isomérico |
COC(=O)C[C@H](CCC1=CC=CC=C1)N |
SMILES canónico |
COC(=O)CC(CCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


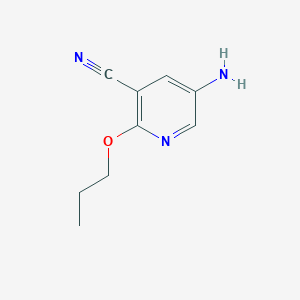
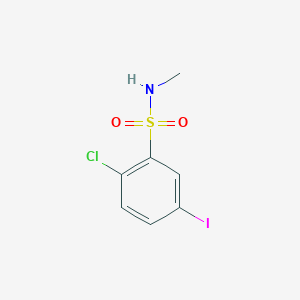

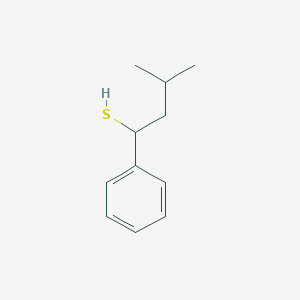


![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
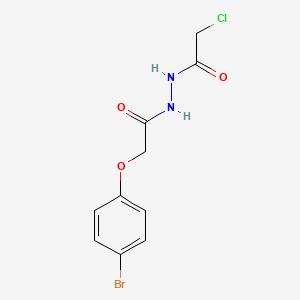
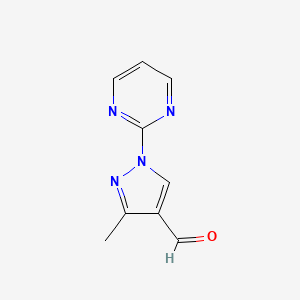
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
